1-methyl-6-nitro-1H-indole-3-carboxylic acid

Catalog No.
S15987758
CAS No.
M.F
C10H8N2O4
M. Wt
220.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-6-nitro-1H-indole-3-carboxylic acid

Product Name

1-methyl-6-nitro-1H-indole-3-carboxylic acid

IUPAC Name

1-methyl-6-nitroindole-3-carboxylic acid

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

InChI

InChI=1S/C10H8N2O4/c1-11-5-8(10(13)14)7-3-2-6(12(15)16)4-9(7)11/h2-5H,1H3,(H,13,14)

InChI Key

YUYNLLXXLKNYJG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O

1-Methyl-6-nitro-1H-indole-3-carboxylic acid is a heterocyclic organic compound characterized by its indole structure, which includes a methyl group, a nitro group, and a carboxylic acid functional group. The compound has the molecular formula C10H8N2O4C_{10}H_{8}N_{2}O_{4} and a molecular weight of approximately 220.18 g/mol. Its structure consists of an indole ring with a methyl group at the first position, a nitro group at the sixth position, and a carboxylic acid at the third position. This unique arrangement contributes to its chemical reactivity and potential biological activity.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts or tin(II) chloride in acidic conditions.
  • Substitution: The carboxylic acid can undergo nucleophilic substitution reactions where nucleophiles like amines or alcohols replace the carboxylate group.
  • Oxidation: The methyl group can be oxidized to form a carboxylic acid, using strong oxidizing agents like potassium permanganate.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the creation of various derivatives.

Research indicates that 1-methyl-6-nitro-1H-indole-3-carboxylic acid exhibits significant biological activity. The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that may interact with cellular components, resulting in cytotoxic effects. Preliminary studies suggest potential applications in antimicrobial and anticancer therapies due to its ability to disrupt cellular processes through covalent bonding with nucleophilic sites in proteins and nucleic acids.

The synthesis of 1-methyl-6-nitro-1H-indole-3-carboxylic acid typically involves several steps:

  • Nitration of 1-Methylindole: This is achieved using concentrated nitric acid and sulfuric acid under controlled temperature conditions to prevent over-nitration.
  • Formation of Carboxylic Acid: The introduction of the carboxylic acid group can be accomplished through hydrolysis of appropriate nitrile intermediates or via direct carboxylation methods.
  • Purification: The final product is usually purified by recrystallization or chromatography to achieve the desired purity for biological testing or further chemical modification.

In industrial settings, continuous flow reactors may be employed to enhance yield and control reaction conditions more precisely.

1-Methyl-6-nitro-1H-indole-3-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Chemical Synthesis: It acts as an intermediate for synthesizing more complex organic molecules, particularly those containing indole structures.

Interaction studies involving 1-methyl-6-nitro-1H-indole-3-carboxylic acid focus on its binding affinity with various biological targets. These studies reveal that the compound can interact with enzymes and receptors, potentially altering their function. For instance, it may inhibit specific enzymatic pathways involved in cancer cell proliferation or microbial resistance mechanisms.

Several compounds share structural similarities with 1-methyl-6-nitro-1H-indole-3-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Methyl-1H-indole-3-carboxylic acidMethyl and carboxyl groups on the indole ringExhibits different biological activities
7-Nitro-1H-indole-2-carboxylic acidNitro group at position 7 and carboxyl at position 2Potential use as an antifungal agent
1-MethylindoleLacks nitro and carboxyl groupsLess biologically active compared to derivatives
3-Iodo-1-methyl-6-nitro-1H-indazoleContains iodine instead of a carboxyl groupUnique reactivity due to iodine substitution

These compounds highlight the structural diversity within the indole family while underscoring the unique attributes of 1-methyl-6-nitro-1H-indole-3-carboxylic acid that may contribute to its distinct biological properties.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

220.04840674 g/mol

Monoisotopic Mass

220.04840674 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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